2,2,3-Trifluoro-4,4-dimethylpentanoic acid
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Overview
Description
2,2,3-Trifluoro-4,4-dimethylpentanoic acid is a fluorinated organic compound with the molecular formula C7H11F3O2 . This compound is characterized by the presence of three fluorine atoms and two methyl groups attached to a pentanoic acid backbone. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 4,4-dimethylpentanoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactivity of fluorine. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and cryogenic conditions are often employed to manage the exothermic nature of fluorination reactions .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trifluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2,2,3-Trifluoro-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,3-Trifluoro-4,4-dimethylpentanoic acid exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. The compound may also participate in radical reactions, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
- 4,4-Dimethylpentanoic acid
- 4,4,4-Trifluoro-2-phenylbutanoic acid
- 5,5,5-Trifluoro-2,2-dimethylpentanoic acid
Comparison: 2,2,3-Trifluoro-4,4-dimethylpentanoic acid is unique due to the specific positioning of its fluorine atoms and methyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C7H11F3O2 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2,2,3-trifluoro-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,3)4(8)7(9,10)5(11)12/h4H,1-3H3,(H,11,12) |
InChI Key |
FRNMNJFGFFDFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)(F)F)F |
Origin of Product |
United States |
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